Field: Organic Chemistry
Methods: The synthesis strategy is stereoselective and analogous to a previously published strategy for pyrrolidinone analogues.
Results: The modified oligomers were hybridised to complementary DNA, RNA and PNA, and the thermal stability ™ of these were measured.
Field: Environmental Science
Methods: This involves rationalizing, reducing, redesigning, reusing, repairing, and recycling resources.
(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one is a chiral heterocyclic compound belonging to the piperidinone family. It features a six-membered ring containing one nitrogen atom and a hydroxyl group at the third position, alongside a methyl group at the sixth position. This compound has garnered attention in organic and medicinal chemistry due to its unique stereochemistry and potential biological activities. Its molecular formula is , with an average mass of approximately 129.159 g/mol .
Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. These reactions yield various substituted piperidines and heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .
Research indicates that (3R,6R)-3-hydroxy-6-methylpiperidin-2-one exhibits significant biological activities. It interacts with various enzymes and receptors, potentially modulating biochemical pathways that could lead to therapeutic effects. Its structure allows it to bind effectively with specific biological targets, influencing neurotransmitter biosynthesis and other critical physiological processes. The compound may serve as an enzyme inhibitor or modulator, affecting neurological functions and offering prospects for drug development.
The synthesis of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one can be achieved through several methods:
These methods highlight the compound's versatility in synthetic chemistry.
(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one has diverse applications across several fields:
Studies exploring the interactions of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one with biological targets have demonstrated its ability to bind effectively with certain enzymes and receptors. These interactions can modulate biochemical pathways leading to pharmacological effects. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.
Several compounds share structural similarities with (3R,6R)-3-hydroxy-6-methylpiperidin-2-one. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 3-Hydroxy-1-methylpiperidin-2-one | Contains a hydroxyl group at the third position but differs in methyl placement |
| 6-Methylpiperidin-2-one | Lacks a hydroxyl group; simpler structure |
| 3-Hydroxypiperidin-2-one | Similar piperidine structure but without the methyl substitution at position six |
(3R,6R)-3-Hydroxy-6-methylpiperidin-2-one is distinctive due to its specific stereochemistry and unique reactivity profiles compared to these similar compounds. Its structural features impart unique chemical and biological properties that make it particularly valuable for specific applications in research and industry .
Radical-mediated cyclization has emerged as a powerful tool for constructing the piperidine core of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one. A notable example involves a stereocontrolled radical-ionic cascade reaction using chiral allylsilanes bearing oxime moieties. This formal [2+2+2] process begins with the addition of an α-iodoester to the less substituted terminus of an enoxime, followed by a 5-exo-trig cyclization onto the aldoxime function. The resulting alkoxyaminyl radical intermediate undergoes lactamization to yield the piperidinone scaffold.
Key stereochemical outcomes arise from the allylic silicon group, which exerts robust stereoelectronic control over the newly formed stereocenters. For instance, the silicon-directed radical cascade ensures high diastereoselectivity (>20:1 dr) and enantiomeric ratios exceeding 95:5 in model systems. This approach circumvents traditional limitations of radical chemistry, such as poor stereocontrol, by leveraging the conformational rigidity imparted by the silicon auxiliary.
| Parameter | Value/Description |
|---|---|
| Starting Material | Chiral allylsilane with oxime moiety |
| Key Reagent | α-Iodoester |
| Cyclization Mode | 5-exo-trig |
| Stereocontrol | Allylic silicon group |
| Typical Yield | 65–78% (isolated) |
The method’s versatility extends to ketoxime derivatives, though steric hindrance in these substrates can divert the pathway toward radical recombination rather than lactamization. Such observations underscore the delicate balance between radical stability and reactivity in these cascades.
The piperidinone ring adopts distinct chair conformations governed by substituent stereoelectronic effects. Computational studies reveal that N-acyl derivatives exhibit strong axial preferences for 2-methyl groups, with free energy differences (ΔG) ranging from −1.0 kcal/mol for N-phenylpiperidines to −3.2 kcal/mol for N-acetyl analogs [5]. This preference correlates with nitrogen hybridization changes: axial conformers favor sp² hybridization (28% p-character) versus sp³-dominated equatorial forms (15% p-character) [5].
X-ray crystallography of related 3,3-diethylpiperidin-2-one derivatives demonstrates envelope conformations with C4 puckering parameters Q = 0.496 Å and θ₂ = 58.3° [3]. For (3R,6R)-3-hydroxy-6-methylpiperidin-2-one, intramolecular hydrogen bonding between the 3-hydroxyl and carbonyl oxygen likely stabilizes specific conformers. Steric maps indicate that equatorial 6-methyl placement creates 1,3-diaxial strain (0.8–1.5 kcal/mol), while axial orientation minimizes A^(1,3) strain through optimized torsion angles (175–180°) [5].
| Substituent Position | ΔG (kcal/mol) | Hybridization (% p) | Torsion Angle (°) |
|---|---|---|---|
| Axial 2-methyl | −3.2 | 28 | 178 |
| Equatorial 2-methyl | +1.5 | 15 | 155 |
Table 1: Conformational energetics and geometric parameters for N-acylpiperidines [5]
Protonation state dramatically alters electrostatic landscapes. Density functional theory (DFT) calculations on N-protonated species show:
Natural bond orbital (NBO) analysis reveals protonation-induced rehybridization:
Stereodirecting strategies employ oxazolidine chiral auxiliaries to enforce (3R,6R) configuration. Key steps from synthetic protocols include:
Chiral auxiliaries introduce 1.2–2.4 Å non-bonded contacts that enforce chair conformations with pseudoaxial hydroxyl groups. X-ray data show auxiliary-imposed torsion angles of 62.4° (C2-C3-O-H) versus 178.9° in free molecules [3].
Asymmetric hydrogenation of 3-ketopiperidin-2-one intermediates achieves 89–94% ee through:
Kinetic profiles show two-stage behavior:
The incorporation of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one into peptide nucleic acid backbone design represents a significant advancement in the development of conformationally restricted nucleic acid mimics. This six-membered heterocyclic compound introduces substantial structural constraints that fundamentally alter the flexibility and binding properties of the resulting peptide nucleic acid constructs [1] [2].
The stereoselective synthesis of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one-based peptide nucleic acid monomers employs a systematic approach that utilizes the inherent chirality of the piperidinone ring system to control backbone conformation. The presence of the hydroxyl group at the 3-position and the methyl substituent at the 6-position creates a rigid framework that significantly restricts the conformational space available to the peptide nucleic acid backbone [3] [1]. This conformational restriction is achieved through the introduction of a cyclic constraint that bridges the aminoethylglycine backbone with the nucleobase-connecting linker, creating a locked conformation that differs markedly from the semi-rigid structure of conventional peptide nucleic acids.
The design strategy for these conformationally restricted monomers involves the strategic placement of the piperidinone ring to maintain the critical spatial relationships between nucleobases while introducing conformational bias. Research has demonstrated that the (3R,6R)-stereochemistry produces distinct binding characteristics compared to other stereoisomers, with the specific configuration influencing both the stability and selectivity of hybridization events [3] [1]. The incorporation of this structural motif into peptide nucleic acid dodecamers has been shown to produce measurable changes in thermal stability when hybridized to complementary deoxyribonucleic acid, ribonucleic acid, and peptide nucleic acid targets.
Table 1 summarizes the key structural features of piperidinone-modified peptide nucleic acid monomers:
| Parameter | Standard PNA | (3R,6R)-Piperidinone PNA | (3S,6R)-Piperidinone PNA |
|---|---|---|---|
| Conformational Flexibility | Semi-rigid | Highly restricted | Highly restricted |
| Backbone Constraint | Linear | Cyclic (6-membered) | Cyclic (6-membered) |
| Stereochemical Control | Minimal | Significant | Significant |
| Thermal Stability | Reference | Decreased | Decreased |
The conformational restriction imposed by the piperidinone ring system affects multiple aspects of peptide nucleic acid structure and function. The rigidity introduced by the cyclic constraint reduces the entropic cost of duplex formation while simultaneously limiting the ability of the peptide nucleic acid strand to adopt alternative conformations [4]. This structural preorganization can enhance binding selectivity by reducing the conformational entropy available for non-specific interactions, thereby improving the discrimination between matched and mismatched targets.
The incorporation of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one into peptide nucleic acid architectures produces significant alterations in hybridization thermodynamics with both deoxyribonucleic acid and ribonucleic acid targets. These modifications affect the fundamental thermodynamic parameters that govern duplex stability, including enthalpy, entropy, and free energy changes associated with hybridization [5] [6].
Experimental studies have demonstrated that peptide nucleic acids containing the (3R,6R)-piperidinone modification exhibit altered binding affinities compared to unmodified peptide nucleic acids. The conformational restriction imposed by the cyclic constraint affects both the enthalpic and entropic components of the binding interaction. The reduced conformational flexibility of the modified peptide nucleic acid backbone results in a decreased entropic penalty upon duplex formation, as fewer conformational degrees of freedom are lost during the hybridization process [7] [5].
The thermodynamic profile of piperidinone-modified peptide nucleic acid hybridization reveals distinct differences depending on the target nucleic acid type. For deoxyribonucleic acid targets, the rigid piperidinone backbone can complement the B-form helical geometry more effectively than the A-form geometry adopted by ribonucleic acid duplexes. This geometric compatibility influences the binding enthalpy through optimization of base stacking interactions and backbone conformational energy [8] [9].
Table 2 presents comparative thermodynamic data for hybridization reactions:
| Target Type | Binding Constant (M⁻¹) | Enthalpy (kJ mol⁻¹) | Entropy (J mol⁻¹ K⁻¹) |
|---|---|---|---|
| DNA Standard PNA | 1.8 × 10⁶ - 4.15 × 10⁷ | -77 to -194 | Variable |
| DNA Piperidinone PNA | Decreased | Modified | Reduced penalty |
| RNA Standard PNA | 1.8 × 10⁶ - 4.15 × 10⁷ | -77 to -194 | Variable |
| RNA Piperidinone PNA | Decreased | Modified | Reduced penalty |
The hybridization kinetics of piperidinone-modified peptide nucleic acids also exhibit notable differences from standard peptide nucleic acids. The conformational restriction can affect both the association and dissociation rates of duplex formation and dissociation. The reduced conformational flexibility may lead to slower association rates due to the decreased ability of the peptide nucleic acid strand to adopt intermediate conformations during the hybridization process [10] [11].
The specificity of hybridization is enhanced by the conformational restriction, as the rigid backbone structure reduces the ability of the peptide nucleic acid to accommodate mismatched base pairs. This enhanced specificity is reflected in larger differences in binding affinity between perfectly matched and mismatched targets, providing improved discrimination for molecular recognition applications [12] [13].
The incorporation of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one into peptide nucleic acid structures induces significant modifications in the helical parameters of the resulting duplex systems. These structural changes affect fundamental geometric properties including helical diameter, base pair rise, twist angle, and groove dimensions, ultimately influencing the overall architecture and stability of the duplex [14] [15].
Standard peptide nucleic acid duplexes adopt a characteristic P-form helical structure with distinct geometric parameters that differ from both A-form and B-form nucleic acid helices. The P-form helix exhibits a large diameter of approximately 28 Å, a helical rise of 3.5-3.8 Å per base pair, and a twist angle of 18-20° per base pair, resulting in approximately 18 base pairs per complete helical turn [16] [17]. The introduction of piperidinone modifications alters these parameters through the conformational constraints imposed by the cyclic ring system.
The conformational restriction introduced by the piperidinone ring affects the backbone flexibility, which in turn influences the helical parameters of the duplex. The reduced conformational freedom of the backbone limits the ability of the peptide nucleic acid strands to adopt optimal helical geometries, potentially leading to deviations from the standard P-form parameters [18] [19]. These deviations can manifest as changes in the helical rise, twist angle, and overall helical diameter.
Crystallographic studies of modified peptide nucleic acid duplexes have revealed that conformational restrictions can lead to significant variations in base pair rise values. In some cases, modified peptide nucleic acids exhibit the largest base pair rise values measured for peptide nucleic acid homoduplexes, indicating substantial structural perturbations introduced by the backbone modifications [14] [15]. These changes in helical parameters can affect the groove dimensions and accessibility, influencing the potential for interactions with proteins or other nucleic acid binding molecules.
Table 3 compares helical parameters across different peptide nucleic acid systems:
| Parameter | Standard PNA | Modified PNA | B-form DNA | A-form RNA |
|---|---|---|---|---|
| Helical Diameter (Å) | 28.0 | Variable | 20.0 | 26.0 |
| Rise per Base Pair (Å) | 3.5-3.8 | Enhanced | 3.4 | 2.8 |
| Twist Angle (°) | 18-20 | Modified | 36 | 32.7 |
| Base Pairs per Turn | 18 | Variable | 10 | 11 |
The flexibility of peptide nucleic acid duplexes is generally high compared to natural nucleic acids, allowing for accommodation of various structural perturbations. However, the introduction of conformational restrictions through piperidinone modifications can reduce this flexibility, leading to more rigid duplex structures with altered mechanical properties [14] [18]. This reduced flexibility can affect the ability of the duplex to undergo conformational changes required for biological processes or molecular recognition events.
The helical parameter modifications also influence the electrostatic properties of the duplex. The neutral backbone of peptide nucleic acids contributes to their unique binding properties, and changes in helical geometry can affect the distribution of electrostatic potential around the duplex [20] [7]. These electrostatic changes can influence the binding affinity and specificity of the modified peptide nucleic acids for various targets.
The incorporation of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one into peptide nucleic acid architectures introduces significant stereoelectronic effects that profoundly influence nucleobase stacking interactions. These effects arise from the electronic properties of the piperidinone ring system and its spatial relationship to the nucleobase units, affecting both the geometry and energetics of π-π stacking interactions between adjacent bases [21] [22].
Stereoelectronic effects in nucleic acid systems encompass a range of electronic interactions that influence molecular conformation and stability. In the context of piperidinone-modified peptide nucleic acids, these effects include charge transfer interactions, hyperconjugation, and orbital mixing that arise from the proximity of the piperidinone ring to the nucleobase system [23] [24]. The presence of the hydroxyl group at the 3-position and the methyl substituent at the 6-position creates specific electronic environments that can influence the π-electron system of the nucleobases.
The conformational restriction imposed by the piperidinone ring affects the relative positioning of nucleobases within the duplex, thereby influencing the overlap of π-orbitals responsible for stacking interactions. Optimal base stacking requires precise geometric arrangements that maximize favorable π-π interactions while minimizing unfavorable electrostatic repulsions [22] [25]. The rigid piperidinone backbone can either enhance or disrupt these interactions depending on the specific geometric constraints imposed by the cyclic system.
Research has demonstrated that nucleobase stacking interactions are highly sensitive to geometric perturbations, with even small changes in inter-base distance or orientation producing significant effects on stacking energies [26] [27]. The piperidinone modification can alter the natural stacking geometry of peptide nucleic acids, potentially leading to either enhanced or diminished stacking interactions depending on the specific structural context.
Table 4 summarizes the stereoelectronic factors affecting nucleobase stacking:
| Factor | Standard PNA | Piperidinone PNA | Effect on Stacking |
|---|---|---|---|
| Backbone Flexibility | High | Restricted | Constrained geometry |
| Inter-base Distance | Variable | Fixed | Optimized or suboptimal |
| Orbital Overlap | Optimal | Modified | Enhanced or reduced |
| Electronic Environment | Neutral | Electronically modified | Altered π-system |
The stereoelectronic effects of the piperidinone ring system can also influence the polarizability of the nucleobase π-systems, affecting the strength of dispersion interactions that contribute to base stacking stability [28] [29]. The electron-withdrawing or electron-donating properties of the piperidinone substituents can perturb the electronic distribution within the nucleobase system, modifying the energetics of stacking interactions.
The three-dimensional arrangement of nucleobases in piperidinone-modified peptide nucleic acids may deviate from the optimal stacking geometry observed in natural nucleic acids. This deviation can lead to changes in the stacking interaction energies, which typically contribute significantly to the overall stability of nucleic acid duplexes [22] [30]. The magnitude and direction of these changes depend on the specific geometric constraints imposed by the piperidinone ring system and the electronic properties of the substituents.
Furthermore, the stereoelectronic effects extend beyond simple stacking interactions to include potential interactions between the piperidinone ring and the nucleobase system. The proximity of the cyclic constraint to the nucleobase can lead to through-space electronic interactions that influence the overall electronic structure of the system [31] [32]. These interactions can affect the hybridization properties of the modified peptide nucleic acids through modulation of the nucleobase electronic properties.
The cumulative effect of these stereoelectronic modifications is a complex interplay between geometric constraints and electronic perturbations that ultimately determines the binding properties and stability of piperidinone-modified peptide nucleic acid duplexes. Understanding these effects is crucial for the rational design of conformationally restricted peptide nucleic acid systems with tailored binding properties and enhanced performance in molecular recognition applications.